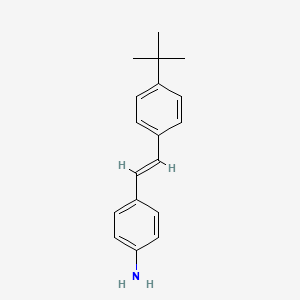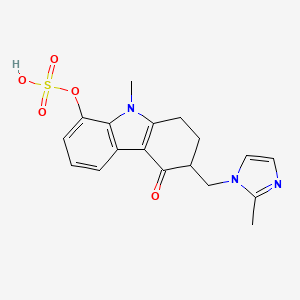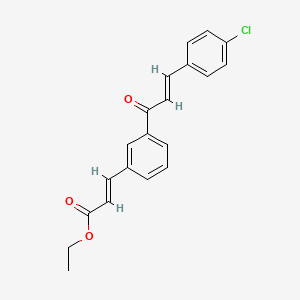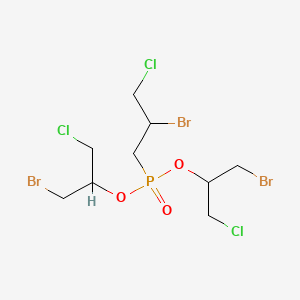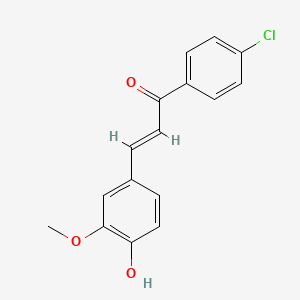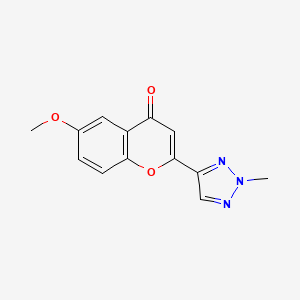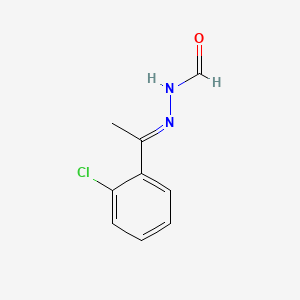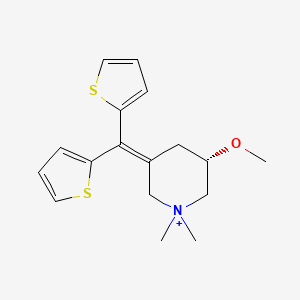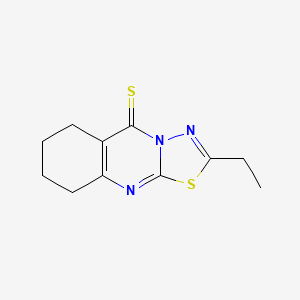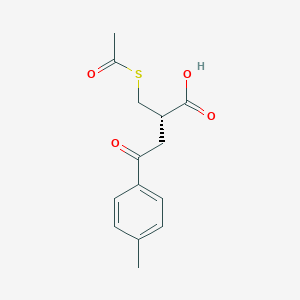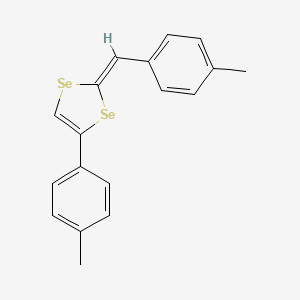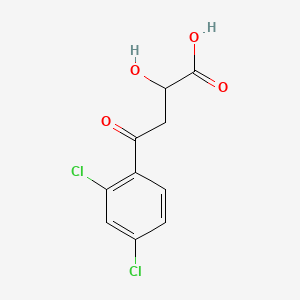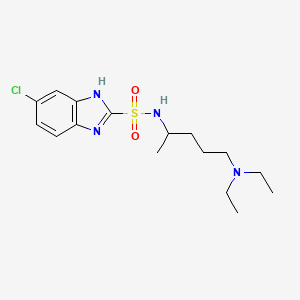
5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzimidazole ring, a sulfonamide group, and a diethylamino side chain, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the benzimidazole derivative with chlorosulfonic acid, followed by neutralization with a suitable base.
Attachment of Diethylamino Side Chain: The final step involves the alkylation of the benzimidazole-sulfonamide intermediate with 4-(diethylamino)-1-methylbutyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group in the benzimidazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzimidazole derivatives.
Applications De Recherche Scientifique
5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-N-(4-(diethylamino)butyl)-2-methoxybenzamide: Shares structural similarities but differs in the presence of a methoxy group instead of a sulfonamide group.
5-Chloro-N-(4-(diethylamino)ethyl)-2-methoxybenzamide: Similar structure with an ethyl side chain instead of a butyl side chain.
Uniqueness
5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide is unique due to the combination of its benzimidazole core, sulfonamide group, and diethylamino side chain, which confer distinct chemical and biological properties not found in closely related compounds.
Propriétés
Numéro CAS |
115243-15-7 |
|---|---|
Formule moléculaire |
C16H25ClN4O2S |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
6-chloro-N-[5-(diethylamino)pentan-2-yl]-1H-benzimidazole-2-sulfonamide |
InChI |
InChI=1S/C16H25ClN4O2S/c1-4-21(5-2)10-6-7-12(3)20-24(22,23)16-18-14-9-8-13(17)11-15(14)19-16/h8-9,11-12,20H,4-7,10H2,1-3H3,(H,18,19) |
Clé InChI |
FDAUDXSXPZWFPF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCC(C)NS(=O)(=O)C1=NC2=C(N1)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


